molecular formula C10H11BrN2O B7484657 N-(5-bromopyridin-2-yl)cyclobutanecarboxamide

N-(5-bromopyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B7484657
M. Wt: 255.11 g/mol
InChI Key: VYLIBNPAHYKVEQ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)cyclobutanecarboxamide is an organic compound with the molecular formula C10H11BrN2O. It is a derivative of pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a cyclobutanecarboxamide group attached to the nitrogen atom at the 2-position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-bromopyridin-2-yl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutanecarboxamide group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)cyclobutanecarboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity in biological systems. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-5-9(12-6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLIBNPAHYKVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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